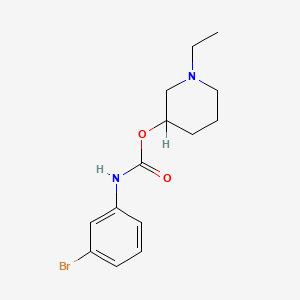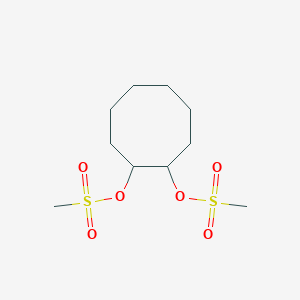
Cyclooctane-1,2-diyl dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctane-1,2-diyl dimethanesulfonate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclooctane ring with two methanesulfonate groups attached at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
Cyclooctane-1,2-diyl dimethanesulfonate can be synthesized through the reaction of cyclooctane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Cyclooctane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as azides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctane-1,2-diol by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and primary amines for amine substitution.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Substitution Reactions: Products include azido-cyclooctane derivatives and amino-cyclooctane derivatives.
Reduction Reactions: The major product is cyclooctane-1,2-diol.
科学研究应用
Cyclooctane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Biology: The compound can be modified to create bioactive molecules that interact with biological targets, making it useful in drug discovery and development.
Medicine: Derivatives of this compound have potential therapeutic applications due to their ability to interact with specific enzymes and receptors.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cyclooctane-1,2-diyl dimethanesulfonate involves its ability to undergo substitution and reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific derivative and its target.
相似化合物的比较
Similar Compounds
Cyclooctane-1,2-diol: A precursor to cyclooctane-1,2-diyl dimethanesulfonate, it has similar structural features but lacks the methanesulfonate groups.
Cyclooctane-1,2-diyl dibromide: Another derivative of cyclooctane, it has bromine atoms instead of methanesulfonate groups.
Uniqueness
This compound is unique due to the presence of methanesulfonate groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse applications.
属性
CAS 编号 |
38931-98-5 |
|---|---|
分子式 |
C10H20O6S2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
(2-methylsulfonyloxycyclooctyl) methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-9-7-5-3-4-6-8-10(9)16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
InChI 键 |
WTSZMDBYTKMZRI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1CCCCCCC1OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


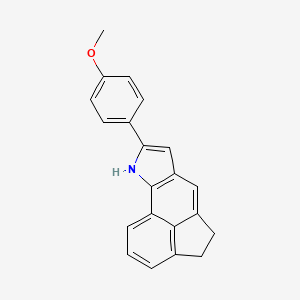
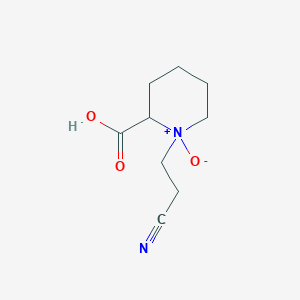
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
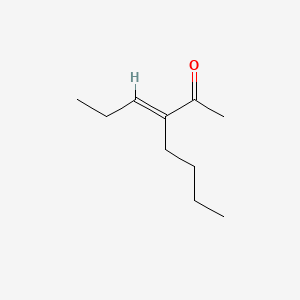
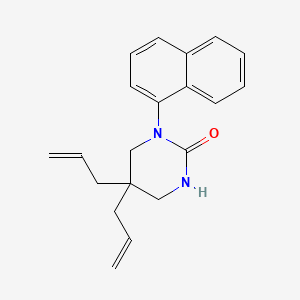
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

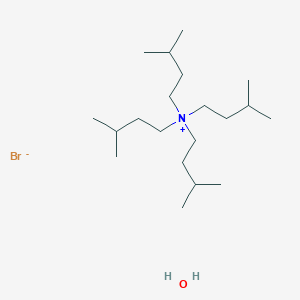
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
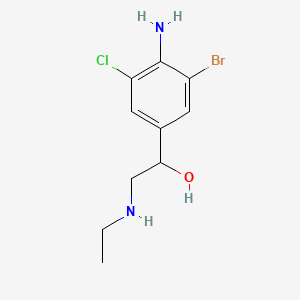
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
